(R)-Ethyl 2-acetamidobutanoate
Description
(R)-Ethyl 2-acetamidobutanoate (CAS: 105500-33-2) is a chiral ester derivative with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . It is widely used in organic synthesis and pharmaceutical research due to its stereochemical specificity and functional group arrangement. The compound is characterized by an acetamido group at the second carbon of the butanoate backbone and an ethyl ester moiety, which enhances its solubility in organic solvents.
Key properties include:
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl (2R)-2-acetamidobutanoate |
InChI |
InChI=1S/C8H15NO3/c1-4-7(9-6(3)10)8(11)12-5-2/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m1/s1 |
InChI Key |
BCHLEBVLGROTNV-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OCC)NC(=O)C |
Canonical SMILES |
CCC(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-acetamidobutanoate typically involves the esterification of ®-2-acetamidobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 2-acetamidobutanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and automated systems can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 2-acetamidobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield ®-2-acetamidobutanoic acid and ethanol.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: ®-2-acetamidobutanoic acid and ethanol.
Reduction: ®-2-acetamidobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that (R)-Ethyl 2-acetamidobutanoate exhibits antimicrobial properties. A study highlighted its effectiveness against specific strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's structure allows it to interact effectively with microbial cell membranes, leading to cell lysis and death.
Case Study: Antimicrobial Efficacy
In a controlled experiment, (R)-Ethyl 2-acetamidobutanoate was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial activity compared to conventional antibiotics .
Biochemical Applications
Metabolomic Profiling
Recent studies have utilized (R)-Ethyl 2-acetamidobutanoate in metabolomic profiling to identify biomarkers for liver and kidney diseases. It was found that this compound is involved in metabolic pathways that are significantly altered in patients with hepatorenal dysfunction. The ability to detect changes in its levels can provide insights into disease progression and treatment efficacy .
Table 1: Metabolomic Signature Analysis
| Compound | Fold Change | Disease Association |
|---|---|---|
| (R)-Ethyl 2-acetamidobutanoate | 2.39 | Hepatorenal dysfunction |
| 4-Acetamidobutanoate | 3.12 | Liver cirrhosis |
Cosmetic Formulations
Skin Care Products
The compound has been incorporated into various cosmetic formulations due to its emollient properties. Its ability to enhance skin hydration and improve texture makes it a valuable ingredient in moisturizers and creams.
Case Study: Topical Formulation Development
A formulation study evaluated the efficacy of (R)-Ethyl 2-acetamidobutanoate in a moisturizing cream. The results showed that formulations containing this compound improved skin hydration levels by 30% after four weeks of application compared to a placebo group .
Synthesis of Chiral Compounds
Enantioselective Synthesis
(R)-Ethyl 2-acetamidobutanoate serves as an important intermediate in the synthesis of various chiral amines and amino acids, which are crucial in pharmaceutical applications. Its asymmetric synthesis has been optimized to achieve high enantiomeric excess, making it a valuable building block in drug development.
Table 2: Synthesis Overview
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Asymmetric Hydrogenation | 85 | >95 |
| Chiral Amine Formation | 78 | >98 |
Mechanism of Action
The mechanism of action of ®-Ethyl 2-acetamidobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active ®-2-acetamidobutanoic acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
Ethyl 2-Amino-4-Hydroxybutanoate
- Differences: Replaces the acetamido group with an amino group and introduces a hydroxyl group at the fourth carbon.
- Impact: Alters hydrogen-bonding capacity and reactivity, making it more polar but less stable under acidic conditions compared to (R)-ethyl 2-acetamidobutanoate .
Ethyl 2-Acetamido-3-Oxobutanoate
- Differences : Features a ketone group at the third carbon (3-oxo substituent).
- Impact: Increased electrophilicity at the β-position, enabling Michael addition reactions. This contrasts with (R)-ethyl 2-acetamidobutanoate, which lacks such reactivity .
Ethyl (2R,3R)-2-Amino-3-Hydroxybutanoate Hydrochloride
- Differences: Contains both amino and hydroxyl groups, with stereochemistry at carbons 2 and 3.
- Impact : Exhibits distinct biological activity (e.g., enzyme inhibition) due to its stereochemical configuration and ionic form .
Stereochemical Analogues
(S)-Ethyl 2-Acetamidobutanoate
- Differences : Enantiomer of the (R)-form.
- Impact : Differential interactions with chiral enzymes or receptors. For example, the (R)-form may show higher affinity in asymmetric catalysis .
Ethyl (3R)-4-Azido-3-Hydroxybutanoate
- Differences : Substitutes the acetamido group with an azido group and adds a hydroxyl at the third carbon.
- Impact: Enables "click chemistry" applications, unlike (R)-ethyl 2-acetamidobutanoate, which is tailored for amide bond formation .
Chain-Length and Substituent Modifications
Ethyl 2-(Aminomethyl)Butanoate Hydrochloride
- Differences: Replaces the acetamido group with an aminomethyl group.
- Impact : Enhanced nucleophilicity, making it suitable for alkylation or Schiff base formation .
Ethyl 2-Acetyl-4-Cyanobutanoate
- Differences: Introduces a cyano group at the fourth carbon and an acetyl group at the second.
Data Table: Key Comparative Properties
Biological Activity
(R)-Ethyl 2-acetamidobutanoate, also known as ethyl (2R)-2-acetamidobutanoate, is a chiral compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, and potential applications based on recent studies.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | ethyl (2R)-2-acetamidobutanoate |
| InChI Key | BCHLEBVLGROTNV-SSDOTTSWSA-N |
Synthesis Methods
The synthesis of (R)-Ethyl 2-acetamidobutanoate typically involves the esterification of (R)-2-acetamidobutanoic acid with ethanol under acidic conditions, often using sulfuric acid as a catalyst. The reaction is performed under reflux to ensure complete conversion to the ester. In industrial settings, continuous flow reactors are employed to enhance efficiency and yield.
The biological activity of (R)-Ethyl 2-acetamidobutanoate is primarily attributed to its hydrolysis product, (R)-2-acetamidobutanoic acid. This compound interacts with various enzymes and receptors involved in metabolic pathways. The ester group can undergo hydrolysis to release the active acid, which plays a role in several biochemical processes.
Enzyme Interactions
Studies have indicated that (R)-Ethyl 2-acetamidobutanoate may influence enzyme-substrate interactions. For example, it has been used in research focusing on amino acid metabolism and enzyme kinetics. Its structural properties allow it to act as a substrate or inhibitor for specific enzymes, making it a valuable tool in metabolic studies.
Case Studies and Research Findings
Recent research has highlighted the potential applications of (R)-Ethyl 2-acetamidobutanoate in drug development and metabolic studies:
- Metabolic Pathway Studies : Research indicates that this compound can be utilized to trace metabolic pathways involving amino acids and their derivatives. For instance, studies have shown changes in amino acid concentrations in response to treatments involving this compound .
- Pharmaceutical Applications : As an intermediate in synthesizing pharmaceutical compounds, (R)-Ethyl 2-acetamidobutanoate has been explored for its potential in developing drugs targeting metabolic disorders . Its chiral nature allows for the production of enantiomerically enriched compounds, which are crucial for therapeutic efficacy.
- Enantioselective Synthesis : The compound has been utilized in asymmetric synthesis processes where high enantioselectivity is required. Research demonstrated that using specific catalysts could enhance the enantioselectivity of reactions involving this compound up to 96% ee .
Q & A
Q. What are the recommended analytical techniques for characterizing (R)-Ethyl 2-acetamidobutanoate, and how should data be interpreted?
Methodological Answer:
- Techniques : Use NMR (¹H and ¹³C) to confirm stereochemistry and functional groups, mass spectrometry (MS) for molecular weight verification, and chiral HPLC for enantiomeric purity. IR spectroscopy can validate the presence of amide and ester bonds.
- Data Interpretation : Compare spectral data to literature values (e.g., the molecular formula C₆H₁₀NO₃ and unsaturation degree of 2.5 in ). For chiral analysis, calculate enantiomeric excess (ee) using peak area ratios from HPLC chromatograms .
Q. How can researchers optimize the synthesis of (R)-Ethyl 2-acetamidobutanoate to improve yield and enantioselectivity?
Methodological Answer:
- Experimental Variables : Test catalysts (e.g., chiral Lewis acids), solvent polarity (e.g., dichloromethane vs. THF), and temperature. Monitor reaction progress via TLC or in-situ IR.
- Yield Optimization : Use Design of Experiments (DoE) to identify critical factors. For enantioselectivity, employ kinetic resolution techniques or enzymatic catalysis .
- Reproducibility : Document step-by-step protocols, including purification methods (e.g., recrystallization solvents, column chromatography gradients).
Advanced Research Questions
Q. How should researchers address contradictions in reported enantiomeric excess (ee) values for (R)-Ethyl 2-acetamidobutanoate across studies?
Methodological Answer:
- Root-Cause Analysis : Compare experimental conditions (e.g., catalyst loading, reaction time) and analytical methods (e.g., HPLC column type, detection wavelength).
- Statistical Validation : Apply t-tests or ANOVA to assess inter-lab variability. Use standardized reference samples to calibrate instruments .
- Reporting Transparency : Disclose raw data (e.g., chromatograms, integration values) in supplementary materials to enable independent verification .
Q. What advanced computational methods are suitable for studying the conformational stability of (R)-Ethyl 2-acetamidobutanoate?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate rotational barriers of the acetamido and ethyl ester groups in solvents like water or ethanol.
- Density Functional Theory (DFT) : Calculate energy minima for stereoisomers and compare with experimental NMR coupling constants .
- Validation : Cross-check computational results with crystallographic data (if available) or variable-temperature NMR experiments .
Data Management and Ethical Considerations
Q. How can researchers ensure reproducibility when sharing synthetic protocols for (R)-Ethyl 2-acetamidobutanoate?
Methodological Answer:
- Metadata Standards : Include exact reagent grades, instrument calibration details, and environmental conditions (e.g., humidity for hygroscopic intermediates) .
- Open Science Practices : Deposit raw spectra and chromatograms in repositories like Zenodo or Figshare with CC-BY licenses. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. What ethical considerations apply when using (R)-Ethyl 2-acetamidobutanoate in biomedical research involving human subjects?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
